![molecular formula C7H5F3N2O3 B1449557 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline CAS No. 1803611-06-4](/img/structure/B1449557.png)
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline
Overview
Description
“4-(Difluoromethoxy)-2-fluoro-5-nitroaniline” is a complex organic compound. It contains several functional groups including an aniline (NH2), a nitro group (NO2), a fluoro group (F), and a difluoromethoxy group (OCHF2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known properties of its functional groups. The aniline and nitro groups are likely to be attached to the benzene ring, with the difluoromethoxy group attached to the same ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The aniline group could undergo reactions typical of amines, such as acylation or alkylation. The nitro group is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (nitro, difluoromethoxy) and nonpolar (benzene ring) regions could give the compound unique solubility properties .Scientific Research Applications
- Application : A compound similar to “4-(Difluoromethoxy)-2-fluoro-5-nitroaniline”, known as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been used in research related to pulmonary fibrosis .
- Methods of Application : In vitro cultured A549 cells were stimulated to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results : DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Scientific Field: Pulmonary Medicine
Scientific Field: Pharmaceutical Chemistry
- Scientific Field: Agricultural Chemistry
- Scientific Field: Pharmaceutical Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)5(12(13)14)2-4(3)11/h1-2,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSSVFCXYHNSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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